molecular formula C16H16ClN3O B5911102 N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No. B5911102
M. Wt: 301.77 g/mol
InChI Key: OGHIIPXCXDAFRC-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as CMAH, is a synthetic compound that has been widely studied for its potential applications in scientific research. CMAH is a hydrazone derivative that exhibits a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood, but it is thought to involve the inhibition of ROS production and the activation of various signaling pathways involved in cell cycle regulation. N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has a variety of biochemical and physiological effects, including the inhibition of ROS production, the induction of apoptosis in cancer cells, and the activation of various signaling pathways involved in cell cycle regulation. N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potentially valuable tool for investigating various disease processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has also been shown to have a relatively low toxicity profile, making it a potentially safe and effective therapeutic agent. However, one of the main limitations of using N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in lab experiments is its relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. For example, further studies are needed to fully understand the mechanism of action of N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide and to identify the specific signaling pathways involved in its effects on cell cycle regulation and apoptosis. Additionally, further studies are needed to investigate the potential therapeutic applications of N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in various disease processes, including cancer, inflammation, and angiogenesis. Finally, future research could focus on developing more effective methods for administering N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in vivo and improving its solubility to enhance its therapeutic potential.

Synthesis Methods

N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with 2-(2-methylphenyl)hydrazinecarboxamide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified using recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been extensively used in scientific research as a tool for investigating various biological processes. For example, N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been used to study the role of reactive oxygen species (ROS) in cancer cell proliferation and to investigate the effects of N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide on the expression of various genes involved in cell cycle regulation.

properties

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-12-4-2-3-5-15(12)18-11-16(21)20-19-10-13-6-8-14(17)9-7-13/h2-10,18H,11H2,1H3,(H,20,21)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHIIPXCXDAFRC-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide

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